2''-Amino-2''-deoxydibekacin

Description

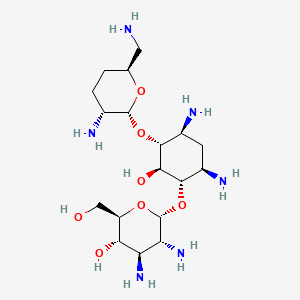

Structure

3D Structure

Properties

CAS No. |

147920-24-9 |

|---|---|

Molecular Formula |

C18H38N6O7 |

Molecular Weight |

450.5 g/mol |

IUPAC Name |

(2R,3S,4R,5R,6S)-4,5-diamino-6-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-2-(hydroxymethyl)oxan-3-ol |

InChI |

InChI=1S/C18H38N6O7/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-12(24)11(23)13(26)10(5-25)29-18/h6-18,25-27H,1-5,19-24H2/t6-,7+,8-,9+,10+,11+,12+,13+,14-,15+,16-,17+,18+/m0/s1 |

InChI Key |

AILUEIPMTGLUPY-JXHXODKCSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)N)N)N)N |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)N)N)N)N |

Origin of Product |

United States |

Chemical Synthesis Strategies and Analog Generation

Overview of Synthetic Routes for Aminoglycoside Derivatives

The synthesis of aminoglycoside derivatives is a significant endeavor in medicinal chemistry, driven by the need to overcome bacterial resistance and reduce toxicity. chim.it The chemical complexity of these molecules, characterized by multiple stereocenters and numerous amino and hydroxyl groups with similar reactivity, makes their selective modification a formidable task. nih.govnih.gov

General strategies for creating new aminoglycoside analogs can be broadly categorized:

Modification of existing aminoglycosides : This is the most common approach, where natural or semi-synthetic aminoglycosides are used as starting scaffolds. nih.gov The primary challenge lies in the selective functionalization of one specific reactive group among many. nih.gov This often involves multi-step protection/functionalization/deprotection sequences. mdpi.com

Total synthesis : While offering the greatest flexibility in structural design, the total synthesis of complex aminoglycoside mimetics is exceptionally challenging and less commonly pursued. chim.it

Combinatorial biosynthesis : This modern approach involves engineering the biosynthetic pathways of aminoglycoside-producing microorganisms to generate novel structures. nih.gov

The most frequently modified positions on aminoglycoside scaffolds are the primary amines and alcohols, as secondary functional groups are harder to target selectively. nih.gov A common strategy involves the introduction of a good leaving group, such as triisopropylbenzenesulfonyl (TIBS), at a primary hydroxyl position, followed by nucleophilic substitution. nih.gov

Precursor Compounds and Starting Materials, including Dibekacin (B1670413)

The primary precursor for the synthesis of 2''-Amino-2''-deoxydibekacin is dibekacin itself. google.comgoogle.com Dibekacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin (B1662678) B. Its structure provides the core scaffold upon which the targeted chemical transformations are performed to introduce an amino group at the 2''-position.

Multi-step Synthetic Pathways for this compound

The synthesis of this compound from dibekacin is a multi-step process that involves a sequence of protection, oxidation, reductive amination, and deprotection steps. google.comvapourtec.com A representative pathway converts the 2''-hydroxyl group into a carbonyl group, which is then transformed into the target amino group. google.comgoogle.com

A general synthetic scheme involves:

Protection: Selective protection of the amino groups and the 4''- and 6''-hydroxyl groups of dibekacin. google.com

Oxidation: Oxidation of the now-exposed 2''-hydroxyl group to a 2''-oxo (ketone) group. google.comgoogle.com

Reductive Amination: Conversion of the 2''-oxo group into a 2''-amino group. google.comgoogle.com

Deprotection: Removal of all protecting groups to yield the final product, this compound. google.com

The transformation of dibekacin to its 2''-amino derivative is achieved through carefully controlled reaction conditions. The key steps of oxidation and subsequent amination are central to the process. google.com

| Step | Reaction Type | Reagents and Conditions | Intermediate/Product |

| Protection | Acetal (B89532) & Carbamate Formation | Benzylaldehyde dimethyl acetal, p-toluenesulfonic acid; di-tert-butyl dicarbonate | Protected Dibekacin |

| Oxidation | Pfitzner-Moffatt Oxidation | Dimethyl sulfoxide (B87167) (DMSO), trifluoroacetic anhydride, triethylamine | 2''-oxo intermediate |

| Reductive Amination | Amination & Reduction | Ammonium (B1175870) acetate, sodium cyanoborohydride | 2''-amino intermediate |

| Deprotection | Acid Hydrolysis | 90% Trifluoroacetic acid | This compound |

This table is based on synthetic strategies detailed in patent literature for aminoglycoside modification. google.comgoogle.com

The oxidation of the 2''-hydroxyl group is effectively carried out using a Pfitzner-Moffatt type oxidation. google.com Following oxidation, the conversion of the resulting 2''-oxo group into an amino group is accomplished through reductive amination, a known method that utilizes a hydride reducing agent in the presence of an ammonia (B1221849) source like ammonium acetate. google.comgoogle.com

Protecting groups are essential for the selective synthesis of this compound, preventing unwanted side reactions at the numerous other reactive sites. jocpr.comorganic-chemistry.org The strategy employs orthogonal protecting groups, which can be removed under different conditions, allowing for sequential and controlled modifications. jocpr.com

Amino Group Protection : The multiple amino groups of dibekacin are typically protected as carbamates. The tert-butoxycarbonyl (Boc) group is frequently used for this purpose. It is stable under various reaction conditions but can be efficiently removed at the final stage using strong acids, such as trifluoroacetic acid (TFA). google.comoup.com

Hydroxyl Group Protection : To differentiate between the various hydroxyl groups, a cyclic acetal is used. The 4''- and 6''-hydroxyl groups are protected by reacting them with an aralkylidene or alkylidene group, such as a benzylidene acetal . google.comgoogle.com This protecting group is also labile to acidic conditions and is removed simultaneously with the Boc groups during the final deprotection step. google.com

Deprotection is the final crucial step. Treatment with a strong acid, typically 90% trifluoroacetic acid, simultaneously cleaves the N-Boc carbamates and the O-benzylidene acetal, liberating all the protected functional groups to yield the final compound. google.comgoogle.com

Following the final deprotection step, the crude product is a mixture containing the desired this compound, residual reagents, and byproducts. Purification is essential to isolate the target compound with high purity.

Ion-exchange column chromatography is the primary method used for this purification. Given that aminoglycosides are strongly basic compounds, a weak cation-exchange resin is particularly effective. google.com Resins like Amberlite CG-50 are commonly employed. google.com The crude product mixture is loaded onto the column, and elution with a suitable buffer system separates the components based on their charge and affinity for the resin, allowing for the isolation of pure this compound. google.comgoogle.com

Synthesis of this compound Analogs and Derivatives

The synthetic pathways developed for this compound can be adapted to generate a variety of analogs and derivatives. By modifying the starting material or introducing additional reaction steps, new structures can be accessed.

One key analog is 2''-amino-5,2''-dideoxydibekacin . Its synthesis follows a similar route but starts from a 5-deoxydibekacin precursor or involves an additional deoxygenation step. google.comgoogle.com This modification explores the structure-activity relationship concerning the 5-position hydroxyl group.

Furthermore, the same core synthetic strategy of converting a hydroxyl group to an amino group has been applied to other aminoglycosides, such as arbekacin, to create compounds like 2''-amino-2''-deoxyarbekacin (B119445) and 2''-amino-5,2''-dideoxyarbekacin. google.comgoogle.com These efforts demonstrate the versatility of the synthetic methodology in generating a library of novel aminoglycoside derivatives for biological evaluation. nih.govgoogle.com

Molecular Mechanism of Action

Interaction with Bacterial Ribosomal Subunits

The primary intracellular target of 2''-Amino-2''-deoxydibekacin is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Like other aminoglycosides, it binds to the ribosomal subunits, initiating a cascade of events that disrupt normal translational processes. mdpi.com

Specificity for the 30S Ribosomal Subunit

This compound exhibits a high degree of specificity for the 30S ribosomal subunit. mdpi.com This subunit is a critical component of the 70S bacterial ribosome and plays a pivotal role in the decoding of messenger RNA (mRNA). The binding of aminoglycosides to the 16S ribosomal RNA (rRNA) component of the 30S subunit, specifically at the A-site, is a hallmark of their mechanism. mdpi.com This interaction is crucial for the subsequent disruption of protein synthesis.

Inhibition of Bacterial Protein Synthesis Initiation and Elongation

The binding of this compound to the 30S subunit interferes with both the initiation and elongation phases of protein synthesis. philadelphia.edu.jo By binding to the A-site, it can block the formation of the initiation complex, a crucial first step in translation. sigmaaldrich.com Furthermore, this binding sterically hinders the translocation of the peptidyl-tRNA from the A-site to the P-site, a critical step in the elongation cycle, thereby slowing or halting the growth of the polypeptide chain. wikipedia.org

Induction of Codon Misreading and Premature Translation Termination

A key feature of the mechanism of action of aminoglycosides, including likely this compound, is the induction of codon misreading. nih.gov The binding of the antibiotic to the A-site distorts its structure, leading to the incorrect incorporation of amino acids into the growing peptide chain. This results in the synthesis of non-functional or toxic proteins. Additionally, this interference can lead to premature termination of translation, resulting in truncated, non-functional protein fragments. libretexts.org

Comparative Mechanistic Analysis with Other Aminoglycoside Antibiotics

The molecular mechanism of this compound is largely conserved among the aminoglycoside class of antibiotics. However, subtle structural differences can influence their specific interactions with the ribosome and their susceptibility to bacterial resistance mechanisms.

| Aminoglycoside | Primary Ribosomal Target | Key Mechanistic Features |

| This compound | 30S ribosomal subunit (A-site) | Inhibition of initiation and elongation, codon misreading, premature termination (presumed based on class) |

| Dibekacin (B1670413) | 30S ribosomal subunit (A-site) | Inhibition of polypeptide synthesis, codon misreading. nih.gov |

| Kanamycin (B1662678) | 30S ribosomal subunit | Blocks formation of the 70S initiation complex. sigmaaldrich.com |

| Gentamicin | 30S ribosomal subunit | Binds to h44 of 16S rRNA, inducing disruptions in the decoding process. mdpi.com |

| Streptomycin | 30S ribosomal subunit | Interferes with the creation of the 30S initiation complex. sigmaaldrich.com |

The introduction of a 2''-amino group in this compound is a key structural modification. This alteration can confer resistance to certain aminoglycoside-modifying enzymes, which are a common mechanism of bacterial resistance. While the core mechanism of ribosomal inhibition remains the same, this modification enhances its efficacy against certain resistant strains.

Mechanisms of Bacterial Resistance and Strategies for Overcoming Resistance

Overview of Aminoglycoside Resistance Mechanisms

Bacteria have evolved sophisticated strategies to withstand the effects of aminoglycoside antibiotics. These mechanisms can be broadly categorized into four main groups: enzymatic modification of the antibiotic, alteration of the drug's target within the bacteria, reduced permeability of the bacterial cell membrane, and active removal of the antibiotic from the cell via efflux pumps. Often, a single bacterial strain may employ multiple mechanisms simultaneously, leading to high levels of resistance.

Enzymatic Modification and Inactivation of Antibiotics

The most prevalent mechanism of resistance to aminoglycosides in clinical settings is the enzymatic modification of the antibiotic molecule by Aminoglycoside-Modifying Enzymes (AMEs). nih.gov These enzymes alter the structure of the aminoglycoside, which in turn reduces its affinity for its ribosomal target, rendering the antibiotic ineffective. nih.gov

There are three main families of AMEs, classified based on the chemical modification they catalyze:

Aminoglycoside Acetyltransferases (AACs): These enzymes transfer an acetyl group from acetyl-Coenzyme A to an amino group on the aminoglycoside. nih.gov

Aminoglycoside Phosphoryltransferases (APHs): These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the antibiotic. nih.gov

Aminoglycoside Nucleotidyltransferases (ANTs): Also known as adenylyltransferases (AADs), these enzymes transfer an adenyl group from ATP to a hydroxyl group on the aminoglycoside. nih.govmdpi.com

These enzymes are often encoded by genes located on mobile genetic elements like plasmids and transposons, which facilitates their rapid spread among different bacterial species. nih.gov The emergence of bifunctional enzymes, such as AAC(6')/APH(2"), which can perform two types of modifications, presents a significant challenge as they can inactivate a broad range of aminoglycosides. nih.govniph.go.jp

The development of semisynthetic aminoglycosides has been a key strategy to combat resistance mediated by AMEs. Dibekacin (B1670413), a semisynthetic derivative of kanamycin (B1662678) B, was an early success in this effort. nih.gov Arbekacin, which is 1-N-((S)-4-amino-2-hydroxybutyryl)-dibekacin, was later developed and demonstrated strong activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Arbekacin is stable against several AMEs; however, resistance has emerged due to the bifunctional enzyme AAC(6')/APH(2"). nih.gov

This enzyme modifies the 6'-amino group and the 2''-hydroxyl group of the antibiotic. To overcome this specific resistance mechanism, researchers designed and synthesized 2''-Amino-2''-deoxydibekacin and its analog, 2''-amino-2''-deoxyarbekacin (B119445). nih.govnih.gov By replacing the 2''-hydroxyl group—the target for phosphorylation by APH(2")—with an amino group, the resulting compound is no longer a substrate for this inactivating enzyme. nih.govnih.gov This targeted chemical modification restores potent antibacterial activity against previously resistant MRSA strains. nih.govgoogle.com

| Compound | Chemical Modification | Susceptibility to APH(2") | Activity against APH(2")-producing strains |

|---|---|---|---|

| Dibekacin/Arbekacin | Contains 2''-hydroxyl group | Susceptible to phosphorylation | Reduced |

| This compound | 2''-hydroxyl replaced by amino group | Resistant to phosphorylation | Restored |

Alterations in Ribosomal Binding Sites

Aminoglycosides exert their bactericidal effect by binding to the A-site of the 16S ribosomal RNA (rRNA) within the 30S ribosomal subunit, leading to protein synthesis inhibition and codon misreading. mdpi.comnih.gov While less common than enzymatic modification, alterations in this ribosomal target can confer high-level resistance.

One significant mechanism is the enzymatic methylation of the 16S rRNA by specific methyltransferases. nih.gov For instance, N7-G1405 methyltransferases can confer high-level resistance to 4,6-disubstituted aminoglycosides like arbekacin and amikacin by modifying the G1405 nucleotide in the A-site. nih.gov This modification significantly reduces the binding affinity of the aminoglycoside to the ribosome. Strains producing these methyltransferases often exhibit minimum inhibitory concentration (MIC) values greater than 256 µg/mL for many aminoglycosides. nih.gov Mutations in ribosomal proteins can also contribute to resistance, although this is a rarer occurrence. elifesciences.orgmdpi.com Arbekacin is known to bind to both the 30S and 50S ribosomal subunits, and alterations in these binding sites can diminish its activity. nih.gov

Modulation of Bacterial Cell Membrane Permeability and Antibiotic Uptake

For an aminoglycoside to reach its intracellular target (the ribosome), it must first cross the bacterial cell envelope. dovepress.com In Gram-negative bacteria, the outer membrane acts as a formidable permeability barrier. dovepress.com Aminoglycosides, being polycationic and hydrophilic, are thought to traverse the outer membrane through a process called "self-promoted uptake," where they displace divalent cations that stabilize the lipopolysaccharide (LPS) layer, thereby disrupting the membrane and facilitating their own entry. nih.govubc.ca

Bacteria can develop resistance by altering their outer membrane structure to reduce antibiotic uptake. dovepress.com These alterations can include changes in the composition of LPS or modifications to the number or function of porin channels, which are protein channels that allow the passage of small hydrophilic molecules. dovepress.com While porins are a primary route for some antibiotics, their role in aminoglycoside uptake is considered less direct. However, a general decrease in outer membrane permeability can contribute to a low level of resistance, which can be synergistic with other resistance mechanisms like efflux pumps. nih.gov

Role of Efflux Pumps in Antibiotic Expulsion

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide range of substrates, including antibiotics, from the cell's interior. nih.govfrontiersin.org Overexpression of these pumps can prevent antibiotics from reaching their target concentration, leading to resistance. mdpi.com Several families of efflux pumps contribute to aminoglycoside resistance in clinically important pathogens.

In Pseudomonas aeruginosa, the MexXY-OprM efflux pump, a member of the Resistance-Nodulation-Division (RND) family, is a major determinant of aminoglycoside resistance. nih.govnih.gov Studies have shown that arbekacin is a substrate for the MexXY-OprM pump. asm.org Mutants lacking this pump show increased susceptibility to aminoglycosides, while its overexpression leads to resistance. nih.govnih.gov

In Acinetobacter baumannii, the AdeABC efflux pump is a primary mechanism of resistance to multiple drug classes, including aminoglycosides. nih.gov Overexpression of the AdeABC system has been correlated with decreased susceptibility to aminoglycosides and other antibiotics like tigecycline. nih.govnih.gov

| Efflux Pump System | Bacterial Species | Aminoglycoside Substrates (including Arbekacin) | Effect of Overexpression |

|---|---|---|---|

| MexXY-OprM | Pseudomonas aeruginosa | Gentamicin, Tobramycin, Amikacin, Arbekacin | Increased resistance |

| AdeABC | Acinetobacter baumannii | Gentamicin, Netilmicin, Kanamycin, Tobramycin | Increased resistance |

The development of efflux pump inhibitors (EPIs) is an active area of research. These molecules aim to block the function of the pumps, thereby restoring the efficacy of existing antibiotics. nih.gov

Design Principles of this compound to Mitigate Resistance

This compound is a semi-synthetic aminoglycoside antibiotic that was rationally designed to overcome prevalent mechanisms of bacterial resistance. Its development was a direct response to the growing challenge of infections caused by bacteria that had acquired resistance to earlier generations of aminoglycosides. The core design strategy involved specific structural modifications to the dibekacin molecule to protect it from enzymatic inactivation, a primary defense mechanism in resistant bacteria.

The primary mechanism of acquired resistance to many aminoglycoside antibiotics is their modification and inactivation by aminoglycoside-modifying enzymes (AMEs) produced by resistant bacteria. nih.gov These enzymes, which include phosphotransferases, acetyltransferases, and nucleotidyltransferases, alter the antibiotic's structure, preventing it from binding to its ribosomal target and thereby rendering it ineffective. nih.gov

Investigations into the resistance mechanisms of pathogens like methicillin-resistant Staphylococcus aureus (MRSA) revealed that the hydroxyl group at the 2''-position of aminoglycosides like dibekacin and its analogue arbekacin is a key site for enzymatic phosphorylation by aminoglycoside phosphotransferases. nih.govgoogle.com Based on this understanding, this compound was synthesized with a crucial structural change: the 2''-hydroxyl group was replaced with an amino group. nih.govgoogle.comgoogle.com This conversion is the central design principle that confers its ability to resist enzymatic inactivation. The amino group at the 2''-position is not a substrate for the phosphotransferase enzymes, thus preventing the molecule from being modified and inactivated. google.comgoogle.com This targeted chemical modification ensures that the antibiotic retains its structural integrity and can effectively reach its site of action within the bacterial cell, even in the presence of these resistance enzymes.

Table 1: Structural Modification of this compound

| Original Compound Moiety (in Dibekacin) | Position of Modification | Modified Moiety (in this compound) | Purpose of Modification |

| 2''-Hydroxyl Group (-OH) | 2'' | 2''-Amino Group (-NH₂) | To prevent enzymatic phosphorylation and inactivation by Aminoglycoside Modifying Enzymes (AMEs). nih.govgoogle.com |

As a direct result of its designed resistance to enzymatic degradation, this compound demonstrates potent antibacterial activity against a variety of bacterial strains, including those that are resistant to multiple other antibiotics. google.com Its efficacy has been particularly noted against challenging Gram-positive and Gram-negative pathogens.

The compound has shown excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of difficult-to-treat infections in healthcare settings. nih.gov Furthermore, its activity extends to Gram-negative bacteria, including Pseudomonas species, which are known for their intrinsic and acquired resistance to many antimicrobial agents. nih.gov The ability of this compound to remain active against these resistant strains makes it a valuable agent in combating multi-drug resistant (MDR) infections.

Table 2: Documented Activity Spectrum of this compound

| Target Pathogen Type | Example | Reported Efficacy |

| Multi-Drug Resistant Gram-Positive Bacteria | Methicillin-Resistant Staphylococcus aureus (MRSA) | Excellent antibacterial activity. nih.gov |

| Gram-Negative Bacteria | Pseudomonas species | Excellent antibacterial activity. nih.gov |

| General Resistant Strains | Various Gram-positive and Gram-negative bacteria | Active against a wide variety of resistant bacteria. google.com |

Molecular Epidemiology and Characterization of Resistance Genes

The spread of antibiotic resistance is a major public health concern driven by the dissemination of specific resistance genes. figshare.com The molecular epidemiology of antimicrobial resistance involves tracking the prevalence and movement of these genes within bacterial populations. While specific epidemiological data for this compound is not extensively detailed in available literature, the context of aminoglycoside resistance provides a framework for understanding the challenges it was designed to address.

Resistance to aminoglycosides is primarily mediated by genes encoding the AMEs. These genes are often located on mobile genetic elements (MGEs) such as plasmids and transposons. figshare.comnih.gov This mobility allows for horizontal gene transfer, a process where resistance genes can be rapidly exchanged between different bacteria, including between different species. figshare.com This accelerates the spread of resistance through microbial populations.

The key gene families responsible for aminoglycoside inactivation include:

Aminoglycoside phosphotransferases (aph): These genes code for enzymes that phosphorylate the antibiotic. The design of this compound specifically targets this mechanism.

Aminoglycoside acetyltransferases (aac): These genes produce enzymes that cause N-acetylation of the antibiotic. nih.gov

Aminoglycoside nucleotidyltransferases (ant or aad): These genes encode enzymes that lead to O-adenylation of the antibiotic. nih.gov

Surveillance programs that monitor the prevalence of these genes in clinical isolates are essential for understanding resistance patterns and guiding therapeutic choices. biorxiv.org The presence of multiple AME-encoding genes in a single strain can lead to high-level resistance against a broad range of aminoglycoside antibiotics.

Table 3: Common Aminoglycoside Resistance Gene Families

| Gene Family | Enzyme Produced | Mechanism of Antibiotic Inactivation |

| aph | Aminoglycoside phosphotransferase | O-phosphorylation |

| aac | Aminoglycoside acetyltransferase | N-acetylation nih.gov |

| ant (or aad) | Aminoglycoside nucleotidyltransferase | O-adenylation nih.gov |

Structure Activity Relationship Sar Studies

Impact of the 2''-Amino Group and Deoxygenation on Antimicrobial Efficacy

The introduction of an amino group at the 2''-position and the absence of a hydroxyl group at this position are critical modifications that enhance the antimicrobial properties of dibekacin (B1670413), particularly against resistant bacterial strains. The replacement of the 2''-hydroxyl group with an amino group in arbekacin, a derivative of dibekacin, was a strategic design to develop derivatives with potent activity against methicillin-resistant Staphylococcus aureus (MRSA). This modification is significant because the 2''-hydroxyl group is a common site for modification by aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of bacterial resistance. By removing this target hydroxyl group and introducing an amino group, the resulting compound, 2''-Amino-2''-deoxydibekacin, can evade inactivation by certain AMEs, thereby retaining its antibacterial activity.

The deoxygenation at the 3' and 4' positions, a characteristic feature of dibekacin, already contributes to its improved activity against many aminoglycoside-resistant bacteria compared to its parent compound, kanamycin (B1662678) B. The further modification at the 2''-position builds upon this foundation, expanding the spectrum of activity.

Role of Specific Hydroxyl and Amino Groups in Aminoglycoside Activity

The antibacterial activity of aminoglycosides is intrinsically linked to the number and location of their amino and hydroxyl groups, which facilitate high-affinity binding to the A-site on the 16S ribosomal RNA of the bacterial 30S ribosome. This interaction disrupts protein synthesis, leading to bacterial cell death. The amino groups, being positively charged at physiological pH, are crucial for the initial electrostatic interactions with the negatively charged phosphate (B84403) backbone of the rRNA.

In this compound, the primary amino groups at positions 2' and 6' on ring I, and the amino groups on the 2-deoxystreptamine (B1221613) ring (ring II), are all vital for this binding process. The introduction of the 2''-amino group provides an additional site for potential hydrogen bonding with the ribosomal target, which can contribute to a stronger binding affinity and enhanced antimicrobial effect. Conversely, the loss of a functional interaction, such as through N-acetylation of these amino groups by AMEs, leads to inactivation of the antibiotic. The spatial arrangement of these hydroxyl and amino groups dictates the precise fit of the aminoglycoside into the A-site, and even subtle changes can significantly impact biological activity.

Quantitative Structure-Activity Relationships (QSAR) for Aminoglycoside Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its analogs, QSAR can be a powerful tool for predicting the antibacterial activity of novel derivatives and for understanding the specific physicochemical properties that govern their efficacy.

Conformational Analysis and its Influence on Ribosomal Binding and Biological Activity

The three-dimensional conformation of an aminoglycoside is a critical determinant of its ability to bind to the ribosomal A-site with high affinity. The flexibility of the glycosidic linkages between the rings allows the molecule to adopt a specific conformation that is complementary to the binding pocket of the rRNA. The binding of aminoglycosides induces a conformational change in the A-site, which is essential for their inhibitory effect on protein synthesis.

For this compound, the specific arrangement of its rings and the orientation of its amino and hydroxyl groups in three-dimensional space are crucial for its biological activity. The introduction of the 2''-amino group can influence the preferred conformation of the molecule, potentially leading to a more favorable interaction with the ribosome. Molecular modeling and NMR studies are often used to investigate the conformational preferences of aminoglycosides and how these relate to their activity. The ability of an aminoglycoside to adapt its conformation upon binding to the ribosome can also play a role in overcoming resistance mechanisms.

SAR of this compound Analogs and Related Derivatives

The synthesis and evaluation of analogs of this compound have provided further insights into the SAR of this class of compounds. Modifications at various positions have been explored to enhance antibacterial activity and overcome resistance.

Effects of Modifications at the 5-position (e.g., 5-epiamino analogs)

Research into arbekacin, a compound closely related to dibekacin, has shown that modifications at the 5-position can have a profound effect on antibacterial activity. The synthesis of 2''-amino-2''-deoxyarbekacin (B119445) and its 5-epiamino analog demonstrated that both compounds exhibit excellent antibacterial activities. This indicates that the stereochemistry at the 5-position can be manipulated to produce potent antibiotics. The 5-epiamino analog, in particular, showed promising activity against not only MRSA but also Gram-negative bacteria, including Pseudomonas species.

Correlation Between Structural Features and Antimicrobial Spectrum

For instance, the combination of the 3',4'-dideoxy feature of dibekacin with the 2''-amino modification results in a compound with a potent and broad spectrum of activity. The table below summarizes the antibacterial activity of 2''-amino-2''-deoxyarbekacin and its 5-epiamino analog against a selection of bacterial strains, illustrating the potent activity conferred by these structural modifications.

| Compound | Bacterial Strain | Activity |

|---|---|---|

| 2''-Amino-2''-deoxyarbekacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent |

| 2''-Amino-2''-deoxyarbekacin | Gram-negative bacteria (including Pseudomonas) | Excellent |

| 5-epiamino analog of 2''-Amino-2''-deoxyarbekacin | Methicillin-resistant Staphylococcus aureus (MRSA) | Excellent |

| 5-epiamino analog of 2''-Amino-2''-deoxyarbekacin | Gram-negative bacteria (including Pseudomonas) | Excellent |

This table is based on findings reported for 2''-amino-2''-deoxyarbekacin and its analogs, which are structurally very similar to this compound and provide strong correlative evidence.

Molecular Interaction Studies and Computational Modeling

Characterization of Protein-Ligand Interactions

The efficacy of aminoglycoside antibiotics is rooted in their high-affinity binding to specific sites within the bacterial ribosome, disrupting protein synthesis. oup.com The interactions are primarily with ribosomal RNA (rRNA), but ribosomal proteins also play a role.

The principal target for 2''-Amino-2''-deoxydibekacin, like other 2-deoxystreptamine (B1221613) (2-DOS) aminoglycosides, is the aminoacyl-tRNA site (A-site) on the 16S rRNA of the small (30S) ribosomal subunit. oup.comnih.gov This binding pocket is a highly conserved region within helix 44 (h44) of the 16S rRNA. researchgate.net Cryo-electron microscopy studies of the parent compound, dibekacin (B1670413), bound to the E. coli ribosome confirm its interaction within this decoding site. oup.com

Upon binding, aminoglycosides can induce a conformational change in the A-site, causing two key adenine (B156593) residues, A1492 and A1493, to flip out from their intrahelical position. nih.gov This "locked" conformation mimics the state of the ribosome during the successful decoding of a cognate mRNA-tRNA pair, leading to misreading of the genetic code and inhibition of translocation. researchgate.netnih.gov

While the rRNA forms the primary binding pocket, studies have shown that ribosomal proteins also contribute to the attachment of dibekacin. Specifically, experiments involving the reconstitution of ribosomes have identified ribosomal proteins S9 from the small subunit and L6 from the large subunit as being involved in the stable binding of dibekacin to the E. coli ribosome. nih.gov

The binding of this compound to the ribosomal A-site is stabilized by a network of non-covalent interactions. These interactions are critical for the high-affinity and specificity of the drug.

Hydrogen Bonding: A dense network of hydrogen bonds forms between the hydroxyl and amino groups of the aminoglycoside and the nucleobases and phosphate (B84403) backbone of the 16S rRNA. nih.gov Structural studies of dibekacin show specific hydrogen bonds with the RNA moiety of the decoding site. oup.com Key rRNA nucleotides involved in hydrogen bonding with related aminoglycosides include A1408, G1491, and U1495. nih.gov The protonated amino groups of the antibiotic act as hydrogen bond donors, while the oxygen atoms of the rRNA phosphates and nucleobases act as acceptors.

Van der Waals Interactions: Base stacking, a form of van der Waals interaction, contributes to the binding energy. Cryo-EM analysis of dibekacin reveals a π-π stacking interaction between one of its rings and a nucleobase in the A-site, which helps to anchor the molecule within the binding pocket. oup.com

Electrostatic Interactions: As polycationic molecules at physiological pH, aminoglycosides are strongly attracted to the negatively charged phosphate backbone of rRNA. These electrostatic interactions are a major driving force for the initial association and stable binding of the drug to the ribosome. numdam.org The total positive charge of the aminoglycoside has been shown to correlate strongly with its binding affinity. numdam.org

| Interacting Ribosomal Component | Type of Interaction with Dibekacin/Aminoglycosides | Reference(s) |

| 16S rRNA A-site (h44) | Primary binding pocket | nih.govresearchgate.net |

| A1408, A1492, A1493 | Key nucleotides for recognition and inducing conformational change | researchgate.net |

| G1491, U1495 | Formation of specific hydrogen bonds | nih.gov |

| rRNA Nucleobases | π-π stacking (Van der Waals) | oup.com |

| rRNA Phosphate Backbone | Electrostatic attraction, Hydrogen bonding | nih.govnumdam.org |

| Ribosomal Protein S9 | Involved in stable drug attachment | nih.gov |

| Ribosomal Protein L6 | Involved in stable drug attachment | nih.gov |

Computational Approaches in Understanding Molecular Interactions

Computational modeling provides powerful tools to supplement experimental data, offering dynamic and energetic insights into the binding of this compound to the ribosome that are often difficult to capture through static structural methods alone.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as the ribosome. nih.gov For this compound, docking simulations would be employed to model its binding pose within the 16S rRNA A-site. The process involves generating a multitude of possible conformations of the ligand within the binding site and then using a scoring function to rank them based on their energetic favorability. nih.gov These simulations can help identify the key hydrogen bonds and hydrophobic interactions that stabilize the complex, consistent with experimental findings for related compounds. mdpi.com This approach is valuable for predicting how modifications to the dibekacin structure, such as the 2''-amino group, might alter binding affinity and specificity.

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time, providing a view of the dynamic nature of the ligand-receptor complex. nih.gov An MD simulation of this compound bound to the ribosomal A-site would reveal the stability of the binding pose predicted by docking. acs.org These simulations can track the fluctuations of the ligand and the RNA, assess the persistence of key hydrogen bonds throughout the simulation, and analyze the role of surrounding water molecules in mediating the interaction. nih.govacs.org Such studies on other aminoglycoside-RNA complexes have demonstrated that the core neamine (B104775) part of the antibiotic serves as the primary anchor, while peripheral rings may show more flexibility. nih.gov MD simulations are thus essential for understanding the conformational dynamics and stability of the drug-target interaction. oup.com

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a high level of accuracy for studying specific aspects of molecular interactions. nih.gov In this approach, a small, chemically significant part of the system (e.g., the this compound molecule and the immediately surrounding rRNA nucleotides) is treated with quantum mechanics, which provides a highly accurate description of electronic properties. The rest of the larger system (the remainder of the ribosome and solvent) is treated with more computationally efficient molecular mechanics. nih.gov QM/MM calculations can be used to precisely determine the energies of individual hydrogen bonds, analyze the charge distribution across the antibiotic and the binding site, and investigate the electronic nature of the stacking and electrostatic interactions. acs.orgnih.gov This method provides a detailed understanding of the electronic properties that govern the binding event, complementing the structural and dynamic information from other methods.

Advanced Biophysical Techniques for Studying Molecular Interactions (e.g., Surface Plasmon Resonance)

The investigation of molecular interactions is fundamental to understanding the mechanism of action of therapeutic agents such as this compound. Advanced biophysical techniques provide real-time, label-free insights into the binding kinetics and affinity of a drug for its biological target. Among these, Surface Plasmon Resonance (SPR) has emerged as a powerful and widely adopted method in drug discovery and development. nih.gov

Surface Plasmon Resonance is an optical technique that measures changes in the refractive index at the surface of a sensor chip, which are proportional to changes in mass on the surface. drugbank.com This allows for the direct observation of the binding of an analyte (e.g., a drug) from a solution to a ligand (e.g., a target biomolecule) that is immobilized on the sensor surface. justia.com The resulting data, often presented as a sensorgram, provides a wealth of information about the interaction, including the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₑ). nih.govresearchgate.net

In the context of this compound, an aminoglycoside antibiotic, the primary biological target is the bacterial ribosomal RNA (rRNA), specifically the A site of the 16S rRNA within the 30S ribosomal subunit. nih.gov The interaction of this compound with this target is crucial for its antibacterial activity, as it disrupts protein synthesis in bacteria. wikipedia.org

While specific SPR studies on this compound are not extensively detailed in publicly available literature, the application of this technique can be described hypothetically. In such an experiment, a segment of the bacterial 16S rRNA A site, the ligand, would be immobilized on the SPR sensor chip. Solutions containing varying concentrations of this compound, the analyte, would then be flowed over the chip surface.

The binding of this compound to the rRNA would be monitored in real-time, allowing for the determination of the kinetic parameters of the interaction. The association phase of the sensorgram would reveal how quickly the drug binds to its target, while the dissociation phase would show how readily it detaches. usda.gov From these rates, the equilibrium dissociation constant (Kₑ) can be calculated, which is a measure of the binding affinity. A lower Kₑ value signifies a higher binding affinity.

The data obtained from such SPR analyses would be invaluable for structure-activity relationship (SAR) studies. By comparing the binding kinetics and affinities of this compound with other aminoglycosides, researchers could gain a deeper understanding of the molecular features that govern target recognition and binding strength. This knowledge can, in turn, guide the design of new aminoglycoside derivatives with improved efficacy and potentially reduced off-target effects.

Below is an illustrative data table representing the type of information that could be generated from an SPR analysis of this compound interacting with its rRNA target. It is important to note that these are hypothetical values for demonstrative purposes.

| Analyte | Ligand | Association Rate Constant (kₐ) (M⁻¹s⁻¹) | Dissociation Rate Constant (kₔ) (s⁻¹) | Equilibrium Dissociation Constant (Kₑ) (M) |

| This compound | Bacterial 16S rRNA A site | 1.5 x 10⁵ | 2.0 x 10⁻³ | 1.3 x 10⁻⁸ |

This quantitative data allows for a precise characterization of the molecular interaction, which is a critical component of modern drug development. nih.gov

In Vitro Studies of Antimicrobial Activity

Assessment of Broad-Spectrum Activity Against Gram-Negative Bacteria

Research into the antibacterial profile of 2''-Amino-2''-deoxydibekacin has demonstrated its potent activity against a range of Gram-negative bacteria. nih.gov The modification of the 2''-hydroxyl group to an amino group in the dibekacin (B1670413) structure has been shown to yield derivatives with excellent antibacterial properties against these challenging pathogens. nih.gov This broad-spectrum efficacy is a crucial characteristic for empirical therapy in clinical settings where the causative organism may not be immediately identified.

Efficacy Against Specific Resistant Pathogens

A significant area of investigation has been the efficacy of this compound against bacteria that have developed resistance to other antibiotics.

Activity against Methicillin-Resistant Staphylococcus aureus (MRSA)

The primary impetus for the synthesis of this compound and its analogs was the need for novel agents active against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Studies have confirmed that the replacement of the 2''-hydroxyl group with an amino group results in compounds with excellent antibacterial activity against MRSA. nih.gov This suggests that this structural modification effectively overcomes the resistance mechanisms present in MRSA.

Activity against Pseudomonas Species

In addition to its anti-MRSA activity, this compound has demonstrated notable efficacy against Pseudomonas species. nih.gov Pseudomonas aeruginosa, in particular, is a notoriously difficult-to-treat Gram-negative pathogen due to its intrinsic and acquired resistance mechanisms. The potent in vitro activity of this compound against Pseudomonas highlights its potential as a valuable therapeutic option for infections caused by this organism.

Determination of Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)

While specific MIC and MBC values for this compound are not extensively detailed in the currently available literature, the qualitative descriptions of its "excellent antibacterial activities" suggest that these values would be in a potent range. nih.gov For context, the determination of MICs and MBCs is a fundamental aspect of in vitro antimicrobial testing, quantifying the concentration of an agent required to inhibit visible growth and to kill 99.9% of the bacterial inoculum, respectively. Further research is needed to establish the precise MIC and MBC values of this compound against a comprehensive panel of bacterial isolates.

Time-Kill Kinetic Studies to Assess Rate of Bacterial Eradication

Evaluation of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents

The combination of antimicrobial agents is a common strategy to enhance efficacy, broaden spectrum, and prevent the emergence of resistance. While specific studies on the synergistic or antagonistic interactions of this compound with other antibiotics have not been identified, the potential for such interactions is an important area for future research. For instance, combinations of vancomycin with β-lactams have demonstrated synergistic activity against MRSA. nih.govfrontiersin.orgnih.govresearchgate.net Given the potent anti-MRSA activity of this compound, investigating its combination with agents like β-lactams or vancomycin could reveal enhanced therapeutic potential. nih.govplos.org

Future Research Directions

Exploration of Further Structural Modifications for Enhanced Efficacy and Resistance Mitigation

The exploration of further structural modifications of 2''-Amino-2''-deoxydibekacin is a critical avenue for enhancing its efficacy and mitigating the effects of bacterial resistance. A primary strategy in the development of novel dibekacin (B1670413) and arbekacin derivatives has been the modification of the 2''-hydroxyl group. The rationale for this modification stems from the understanding that a primary mechanism of resistance to arbekacin in Methicillin-Resistant Staphylococcus aureus (MRSA) is the enzymatic phosphorylation of this 2''-OH group. By replacing this hydroxyl group with an amino group to create 2''-amino-2''-deoxyarbekacin (B119445), researchers have developed a compound with potent activity against MRSA. nih.govgoogle.com

Further synthetic efforts have produced a range of analogs, including 2''-amino-5,2''-dideoxydibekacin, 2''-amino-2''-deoxyarbekacin, 2''-amino-5,2''-dideoxyarbekacin, 2''-amino-5,2''-dideoxy-5-epi-fluoroarbekacin, and 2''-amino-5,2''-dideoxy-5-epi-aminoarbekacin. These compounds have demonstrated activity against a wide variety of gram-positive and gram-negative bacteria, including resistant strains of Staphylococcus aureus. google.com The synthesis of these analogs often starts from dibekacin. nih.gov Among these, 2''-amino-2''-deoxyarbekacin and its 5-epiamino analog have shown excellent antibacterial activities against MRSA and Gram-negative bacteria like Pseudomonas, with lower toxicities than arbekacin. nih.gov

The structure-activity relationship (SAR) is a key consideration in the design of new derivatives. nih.govresearchgate.netfrontiersin.orgmdpi.com For instance, the introduction of a fluorine atom at the 5-epi position in 2''-amino-5,2''-dideoxyarbekacin is a strategic modification aimed at improving the compound's properties. Understanding the SAR helps in designing molecules with improved potency and a reduced susceptibility to bacterial modifying enzymes. researchgate.netfrontiersin.orgmdpi.com

| Compound | Starting Material | Key Modification | Activity Profile |

| 2''-Amino-2''-deoxyarbekacin | Dibekacin | Replacement of 2''-hydroxyl with an amino group | Excellent activity against MRSA and Gram-negative bacteria, lower toxicity than arbekacin. nih.gov |

| 2''-Amino-5,2''-dideoxydibekacin | Dibekacin derivative | Deoxygenation at the 5-position | Active against a wide variety of gram-positive and gram-negative bacteria. google.com |

| 2''-Amino-5,2''-dideoxyarbekacin | Arbekacin derivative | Deoxygenation at the 5-position | Active against a wide variety of gram-positive and gram-negative bacteria. google.com |

| 2''-Amino-5,2''-dideoxy-5-epi-fluoroarbekacin | Arbekacin derivative | Introduction of a fluorine atom at the 5-epi position | Active against a wide variety of gram-positive and gram-negative bacteria. google.com |

| 2''-Amino-5,2''-dideoxy-5-epi-aminoarbekacin | Arbekacin derivative | Introduction of an amino group at the 5-epi position | Active against a wide variety of gram-positive and gram-negative bacteria. google.com |

Development of Advanced Computational Models for Predicting Activity and Resistance Mechanisms

The development of advanced computational models is poised to revolutionize the prediction of antibacterial activity and resistance mechanisms for compounds like this compound. These in silico methods, including molecular docking and machine learning, offer a rapid and cost-effective means to screen virtual libraries of novel derivatives and to understand the molecular basis of their interactions with bacterial targets and resistance enzymes. nih.govbiorxiv.orgfrontiersin.org

Molecular docking studies can predict the binding affinity and orientation of this compound and its analogs within the active sites of bacterial ribosomes or aminoglycoside-modifying enzymes. japer.inresearchgate.netnih.govnih.govajol.info By understanding these interactions at an atomic level, it is possible to rationally design modifications that enhance binding to the target or prevent recognition by resistance enzymes. japer.innih.govnih.gov The process typically involves obtaining the crystal structure of the target protein, preparing the ligand structures, and then using docking software to predict the most favorable binding poses and energies. japer.inajol.info

Machine learning (ML) and other artificial intelligence (AI) approaches are increasingly being used to predict antimicrobial resistance (AMR) from genomic data. nih.govbiorxiv.orgfrontiersin.orgfrontiersin.org These models can be trained on large datasets of bacterial genomes and their corresponding antibiotic susceptibility profiles to identify genetic determinants of resistance. nih.govbiorxiv.org For this compound, ML models could be developed to predict its efficacy against different bacterial strains based on their genomic sequences, potentially identifying novel resistance genes or mutations. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) models can also be built to correlate the physicochemical properties of different analogs with their antibacterial activity. frontiersin.org

| Computational Method | Application for this compound | Potential Outcome |

| Molecular Docking | Predicting the binding of analogs to the bacterial ribosome and resistance enzymes. japer.innih.govnih.govajol.info | Rational design of more potent derivatives with reduced susceptibility to resistance mechanisms. japer.innih.govnih.gov |

| Machine Learning | Predicting antibacterial activity against various bacterial strains based on genomic data. nih.govbiorxiv.orgfrontiersin.orgfrontiersin.org | Identification of novel resistance markers and prediction of clinical efficacy. frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structures of analogs with their biological activity. frontiersin.org | Guiding the synthesis of new derivatives with optimized antibacterial properties. |

Investigating Novel Molecular Targets and Binding Mechanisms beyond the Ribosome

While the primary mechanism of action for aminoglycosides, including this compound, is the inhibition of protein synthesis through binding to the bacterial ribosome, future research will likely investigate potential non-ribosomal targets and alternative binding mechanisms. nih.gov This exploration is crucial for understanding the full spectrum of the compound's activity and for identifying new avenues to combat resistance.

The classical understanding of aminoglycoside action involves their interaction with the A-site of the 16S rRNA within the 30S ribosomal subunit, leading to mistranslation and ultimately cell death. nih.gov However, the possibility of other cellular targets cannot be entirely dismissed. Research into other classes of antibiotics has revealed that some compounds have multiple mechanisms of action, which can be a significant advantage in overcoming resistance.

Future studies could employ techniques such as affinity chromatography with a labeled this compound probe to pull down interacting proteins from bacterial lysates. These proteins could then be identified using mass spectrometry, potentially revealing novel binding partners. Additionally, genetic screens could be performed to identify genes that, when mutated, alter the susceptibility of bacteria to the compound in a manner that cannot be explained by ribosomal modifications or known resistance mechanisms.

While non-ribosomal peptide synthetases (NRPSs) are large enzyme complexes involved in the synthesis of certain peptide natural products, they are not currently considered a direct target for aminoglycosides. uzh.chnih.govmdpi.comwikipedia.orgresearchgate.net The mechanism of NRPSs involves the sequential addition of amino acids to a growing peptide chain, a process distinct from ribosomal protein synthesis. uzh.chnih.govwikipedia.org

Strategies for Overcoming Evolving Bacterial Resistance Mechanisms

The continued clinical utility of this compound will depend on the development of effective strategies to overcome evolving bacterial resistance mechanisms. Bacteria have evolved a variety of ways to resist the effects of aminoglycosides, and a multi-pronged approach is necessary to combat this threat. nih.govnih.govmednexus.orgoup.com

The most prevalent mechanism of aminoglycoside resistance is enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs). nih.govoup.com These enzymes, which include acetyltransferases, phosphotransferases, and nucleotidyltransferases, alter the structure of the aminoglycoside, preventing it from binding to its ribosomal target. oup.com The design of this compound and its analogs is a direct strategy to circumvent this mechanism, as the modifications at the 2''-position can render the molecule unrecognizable by certain AMEs. nih.govgoogle.com

Other significant resistance mechanisms include alterations of the ribosomal target site through mutations in the 16S rRNA gene or modifications by ribosomal methyltransferases, and reduced intracellular drug accumulation due to decreased permeability or active efflux pumps. nih.govfrontiersin.orgreactgroup.org

Strategies to overcome these resistance mechanisms include:

Combination Therapy: Using this compound in combination with other antibiotics that have different mechanisms of action can create a synergistic effect and reduce the likelihood of resistance emerging. frontiersin.orgmdpi.com

Efflux Pump Inhibitors: Co-administration of compounds that block the action of bacterial efflux pumps can increase the intracellular concentration of this compound, restoring its activity against resistant strains. frontiersin.org

Development of Novel Derivatives: Continued synthesis of new analogs with structural modifications that evade all known resistance mechanisms is a crucial ongoing strategy. nih.gov

| Resistance Mechanism | Bacterial Strategy | Counter-Strategy |

| Enzymatic Modification | Production of aminoglycoside-modifying enzymes (AMEs) that inactivate the drug. nih.govoup.com | Design of AME-resistant analogs like this compound; use of AME inhibitors. nih.gov |

| Target Site Alteration | Mutations in the 16S rRNA or enzymatic methylation of the ribosomal target. nih.govmednexus.org | Development of compounds that can bind to the modified ribosome; combination therapy. frontiersin.org |

| Reduced Drug Accumulation | Decreased uptake of the drug due to membrane impermeability or active removal by efflux pumps. nih.govfrontiersin.orgreactgroup.org | Co-administration of efflux pump inhibitors; development of derivatives with enhanced uptake. frontiersin.org |

Integration of Multi-Omics Data to Elucidate Compound-Bacterium Interactions and Resistance Development

The integration of multi-omics data represents a powerful approach to gain a comprehensive understanding of the interactions between this compound and bacteria, as well as the complex processes of resistance development. frontiersin.orged.ac.uknih.govnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can create a detailed picture of the cellular response to the antibiotic. nih.govnih.govpatsnap.commdpi.comsemanticscholar.org

Genomics: Whole-genome sequencing of susceptible and resistant bacterial strains can identify the genetic basis of resistance, including mutations in target genes, acquisition of resistance genes, and changes in gene regulation. frontiersin.org

Transcriptomics: RNA sequencing (RNA-seq) can reveal how the expression of all genes in a bacterium changes in response to treatment with this compound. nih.govnih.govsemanticscholar.org This can highlight the cellular pathways that are affected by the drug and how the bacterium attempts to counteract its effects.

Proteomics: The analysis of the entire protein complement of a bacterium can show how the levels of different proteins change upon antibiotic exposure. nih.govnih.govmdpi.comsemanticscholar.org This can provide insights into the functional consequences of the transcriptomic changes and identify proteins that are directly involved in the resistance mechanism.

Metabolomics: Studying the complete set of small-molecule metabolites in a bacterial cell can reveal how the metabolic state of the organism is altered by the antibiotic. frontiersin.orgnih.govmdpi.com This can help to understand the physiological consequences of the drug's action and how the bacterium adapts its metabolism to survive.

By integrating these different "omics" datasets, researchers can construct comprehensive models of the drug-bacterium interaction. frontiersin.orgnih.govmdpi.com This systems-level understanding can lead to the identification of novel drug targets, the discovery of biomarkers for predicting resistance, and the development of more effective therapeutic strategies. nih.govnih.gov

| Omics Approach | Data Generated | Insights for this compound Research |

| Genomics | Complete DNA sequence of bacterial strains. | Identification of resistance-conferring mutations and genes. frontiersin.org |

| Transcriptomics | Genome-wide gene expression profiles (RNA levels). nih.govnih.govsemanticscholar.org | Understanding of the cellular pathways affected by the drug and the bacterial stress response. |

| Proteomics | Global protein abundance and modifications. nih.govnih.govmdpi.comsemanticscholar.org | Elucidation of the functional consequences of gene expression changes and identification of key resistance proteins. |

| Metabolomics | Comprehensive profile of small-molecule metabolites. frontiersin.orgnih.govmdpi.com | Insight into the physiological and metabolic perturbations caused by the antibiotic. |

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2''-Amino-2''-deoxydibekacin, and how can purity be validated?

- Methodological Answer : The synthesis typically involves modifying natural nucleosides via amino group substitution at the 2''-position. Key steps include protecting group strategies (e.g., benzyl or acetyl groups) to prevent side reactions, followed by deprotection and purification using techniques like HPLC or column chromatography. Purity validation employs spectroscopic methods:

- UV-Vis spectroscopy to confirm absorbance maxima unique to the amino-deoxy structure.

- 1H/13C NMR to verify stereochemistry and substitution patterns.

- Mass spectrometry (MS) for molecular weight confirmation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Maintain at -20°C in airtight, light-resistant containers to prevent degradation .

- Handling : Use PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks.

- Spill Management : Neutralize spills with inert absorbents (e.g., silica gel) and dispose as hazardous waste .

Q. How does the 2''-amino modification influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The amino group enhances hydrophilicity, improving solubility in polar solvents (e.g., water, DMSO). Stability assays should include:

- pH titration (pH 5–8) to assess protonation effects.

- Thermal stability testing via differential scanning calorimetry (DSC).

- Long-term stability studies under varying storage conditions (e.g., -80°C vs. 4°C) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s competitive inhibition of ATP-dependent enzymes?

- Methodological Answer :

- Kinetic Assays : Use a coupled enzyme system (e.g., hexokinase/glucose-6-phosphate dehydrogenase) to measure ATP depletion via NADPH fluorescence.

- Ki Determination : Perform Lineweaver-Burk plots at varying inhibitor concentrations to calculate inhibition constants.

- Control Experiments : Include non-hydrolyzable ATP analogs (e.g., AMP-PNP) to distinguish between competitive and non-competitive mechanisms .

Q. What strategies optimize the incorporation of this compound into oligonucleotides for enhanced nuclease resistance?

- Methodological Answer :

- Solid-Phase Synthesis : Use phosphoramidite chemistry with 2''-amino-modified nucleosides.

- Post-Synthetic Analysis : Assess nuclease resistance via:

- Gel electrophoresis after incubation with DNase/RNase.

- Mass spectrometry to detect cleavage products.

- Comparative Studies : Benchmark against unmodified oligonucleotides and other analogs (e.g., 2'-O-methyl RNA) .

Q. How does pH modulate the thermal stability of duplexes containing this compound?

- Methodological Answer :

- Tm Analysis : Measure melting temperatures (Tm) using UV absorbance at 260 nm across a pH gradient (4–9).

- pKa Determination : Employ 13C NMR to identify protonation states of the 2''-amino group.

- Ion Pairing Effects : Compare Tm trends with theoretical models (e.g., Poisson-Boltzmann calculations) to elucidate electrostatic contributions .

Q. What experimental approaches can elucidate the role of this compound in nonenzymatic nucleic acid replication?

- Methodological Answer :

- Template-Directed Polymerization : Incubate the compound with activated nucleotides (e.g., imidazolides) and analyze elongation via PAGE or MALDI-TOF.

- Prebiotic Simulation : Conduct reactions under simulated hydrothermal vent conditions (high temperature, pH gradients) to assess replication efficiency.

- Kinetic Modeling : Use stopped-flow spectroscopy to quantify polymerization rates and fidelity .

Data Contradictions and Resolution

Q. Conflicting reports on pH-dependent duplex stability: How to reconcile lower Tm at acidic pH despite protonation?

- Resolution Strategy :

- Control Experiments : Repeat Tm measurements with unmodified duplexes to isolate pH effects.

- Structural Analysis : Use X-ray crystallography or MD simulations to visualize ion pair disruption at low pH.

- Buffer Optimization : Test alternative buffers (e.g., citrate vs. phosphate) to minimize ionic strength artifacts .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.